1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine
Overview
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine is a heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine typically involves the formation of the oxadiazole ring followed by the attachment of the pyrrolidine moiety. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-amine
- 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-4-amine
Uniqueness
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine is unique due to the specific positioning of the pyrrolidine ring, which can influence its biological activity and chemical reactivity. This positioning may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-7(2)10-12-9(15-13-10)6-14-4-3-8(11)5-14/h7-8H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUTWPSPFVIRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726907 | |
Record name | 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832717-04-1 | |
Record name | 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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